molecular formula C15H24O6 B8549110 Butylacrylate ethylacrylate acrylic acid

Butylacrylate ethylacrylate acrylic acid

Cat. No. B8549110
M. Wt: 300.35 g/mol
InChI Key: FEGVAAWSWJUUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04814215

Procedure details

Into a reaction vessel was added a solution of 72.6g of ethylacrylate, 93g of butylacrylate, 3.8g of acrylic acid, 5g of azo-bis-isobutylronitrile and 0.68g of lauryl mercapan. Initially, 10g were added and the solution was heated up until the induction period had passed. The main portion was then added at a rate so that the internal temperature remained between 125-130° C. The addition was carried out over a period of one hour, after which time the polymer material could be stirred easily. The polymer material remains a clear but viscous liquid at 25° C., with comonomer proportions of 54.5:43.1:2.4.
Quantity
72.6 g
Type
reactant
Reaction Step One
[Compound]
Name
93g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[CH2:8]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH2:9][CH2:10][CH3:11].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19]>>[CH2:8]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH2:9][CH2:10][CH3:11].[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
72.6 g
Type
reactant
Smiles
C(C)OC(C=C)=O
Name
93g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
after which time the polymer material could be stirred easily
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated up until the induction period
ADDITION
Type
ADDITION
Details
The main portion was then added at a rate so that the internal temperature
CUSTOM
Type
CUSTOM
Details
remained between 125-130° C
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
at 25° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCC)OC(C=C)=O.C(C)OC(C=C)=O.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.